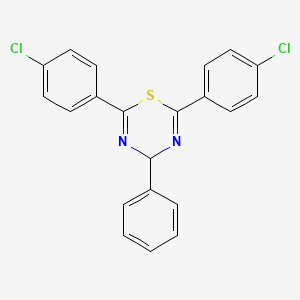

2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine

説明

BenchChem offers high-quality 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2S/c22-17-10-6-15(7-11-17)20-24-19(14-4-2-1-3-5-14)25-21(26-20)16-8-12-18(23)13-9-16/h1-13,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRMKYKMOOQJBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2N=C(SC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine: A Technical Guide to Synthesis, Properties, and Biological Applications

Executive Summary & Mechanistic Rationale

The 1,3,5-thiadiazine family represents a highly versatile class of N,S-heterocycles with profound implications in medicinal chemistry and agrochemical development[1]. Among these, 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine stands out due to its specific triaryl substitution pattern. The incorporation of two para-chlorophenyl groups flanking the heteroatoms fundamentally alters the electronic distribution and lipophilicity (LogP) of the core scaffold.

As an Application Scientist, it is critical to understand that this molecule is not merely a static structure; it functions as a dynamic delivery system. Many 1,3,5-thiadiazines operate via a "prodrug" mechanism, where the heterocycle undergoes controlled intracellular hydrolysis to release highly reactive isothiocyanates or dithiocarbamic acids[2]. The 4-chlorophenyl groups specifically enhance the molecule's ability to penetrate rigid fungal cell walls and bacterial membranes, a structural tuning choice that has been shown to significantly outperform non-halogenated analogs[3].

Structural and Chemical Properties

The core of this compound is the 4H-1,3,5-thiadiazine ring—a six-membered, non-aromatic heterocycle containing one sulfur and two nitrogen atoms. The "4H" designation indicates that the carbon at position 4 is sp³ hybridized and saturated, bearing the unsubstituted phenyl ring. Interestingly, the sp³ hybridized sulfur atom in such heterocycles exhibits a strong proclivity to act as a halogen bond acceptor, a property that can be exploited in crystal engineering and target-enzyme docking[4].

Table 1: Physicochemical Profile

| Property | Value / Description | Mechanistic Implication |

| Molecular Formula | C₂₁H₁₄Cl₂N₂S | High carbon/halogen ratio drives lipophilicity. |

| Molecular Weight | 397.32 g/mol | Falls within the optimal range for small-molecule drug/agrochemical penetration. |

| Core Scaffold | 4H-1,3,5-thiadiazine | Non-aromatic; susceptible to targeted hydrolytic ring-opening[2]. |

| Substitution Pattern | 2,6-di(4-chlorophenyl) | Electron-withdrawing chlorines stabilize the adjacent imine bonds while increasing LogP[3]. |

| Solubility | Soluble in DCM, CHCl₃, DMSO | Requires organic solvents for synthesis; formulation requires emulsifiers for biological assays. |

Synthetic Methodology: Multi-Component Cyclocondensation

The synthesis of 2,4,6-triaryl-4H-1,3,5-thiadiazines relies on the Lewis acid-catalyzed multi-component condensation of a thioamide with an aldehyde[1]. This protocol is designed as a self-validating system: the distinct color changes and the evolution of H₂S gas serve as real-time indicators of reaction progress.

Step-by-Step Protocol

-

Reagent Preparation: Dissolve 2.0 equivalents of 4-chlorothiobenzamide (nucleophile) and 1.0 equivalent of benzaldehyde (electrophile) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive thioacylimine intermediate.

-

Lewis Acid Activation: Cool the mixture to 0 °C. Add 0.2 equivalents of Boron trifluoride etherate (BF₃·OEt₂) dropwise. Causality: The Lewis acid coordinates with the carbonyl oxygen of benzaldehyde, drastically increasing its electrophilicity and facilitating the initial nucleophilic attack by the thioamide sulfur/nitrogen.

-

Cyclocondensation: Allow the reaction to warm to room temperature and stir for 12–24 hours. The reaction will evolve hydrogen sulfide (H₂S) gas as the second equivalent of thioamide cyclizes.

-

Quenching & Extraction (Self-Validation Step): Quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes the BF₃·OEt₂, halting any acid-catalyzed degradation of the newly formed thiadiazine ring. Extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer in vacuo and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Mechanistic pathway for 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine synthesis.

Analytical Characterization & Validation

To ensure the structural integrity of the synthesized compound, the following analytical markers must be validated. The presence of the sp³ hybridized C4 proton is the definitive proof of successful 4H-thiadiazine formation.

Table 2: Spectral Characterization Markers

| Technique | Key Diagnostic Marker | Interpretation |

| ¹H NMR (CDCl₃) | Singlet at ~6.0 – 6.5 ppm (1H) | Corresponds to the saturated C4 proton. Its downfield shift is due to the adjacent nitrogen and phenyl ring. |

| ¹³C NMR (CDCl₃) | Peak at ~65 – 75 ppm | Confirms the sp³ hybridized C4 carbon, distinguishing it from fully aromatic systems. |

| FT-IR | ~1600 cm⁻¹ and ~1550 cm⁻¹ | Strong C=N stretching vibrations confirming the imine bonds within the heterocycle. |

| Mass Spectrometry | m/z 396.0 (M⁺) | Isotopic pattern will clearly show the presence of two chlorine atoms (9:6:1 ratio for Cl₂). |

Biological Activity and Agrochemical Potential

The 1,3,5-thiadiazine class is renowned for its broad-spectrum biological efficacy. Compounds like Dazomet are commercially utilized as agricultural bactericides, fungicides, and nematicides[5].

For 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine, the biological mechanism is intrinsically linked to its halogenated structure. Research on related pyrazolo-thiadiazines demonstrates that the introduction of chlorophenyl groups significantly enhances antifungal activity against devastating crop pathogens like Magnaporthe grisea (rice blast), often outperforming commercial standards like tricyclazole at low concentrations[3].

The causality behind this efficacy is a two-step process:

-

Enhanced Uptake: The lipophilic 4-chlorophenyl groups allow the molecule to bypass the lipid-rich membranes of pathogens.

-

Prodrug Activation: Once inside the cell, the ambient moisture and enzymatic environment trigger the hydrolytic cleavage of the thiadiazine ring, releasing reactive electrophiles that covalently bind to essential pathogen enzymes[2].

Biological activation pathway and structure-activity relationship of halogenated thiadiazines.

Sources

The Multifaceted Biological Activities of 1,3,5-Thiadiazine Derivatives: A Technical Guide for Drug Discovery and Development

Foreword

The landscape of modern therapeutics and agrochemicals is in a perpetual state of evolution, driven by the urgent need for novel molecules with enhanced efficacy and specificity. Within this dynamic environment, heterocyclic compounds have emerged as a cornerstone of medicinal and agricultural chemistry. Among these, the 1,3,5-thiadiazine scaffold has garnered considerable attention. Its unique structural features and synthetic accessibility have made it a privileged core for the development of a diverse array of biologically active agents. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,3,5-thiadiazine derivatives. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The 1,3,5-Thiadiazine Scaffold: A Privileged Structure in Chemical Biology

The 1,3,5-thiadiazine ring is a six-membered heterocycle containing one sulfur and two nitrogen atoms at positions 1, 3, and 5. The inherent asymmetry and the presence of multiple heteroatoms endow this scaffold with a unique three-dimensional geometry and electronic distribution, making it an attractive platform for molecular design. The substituents on the nitrogen and carbon atoms of the ring can be readily modified, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which in turn profoundly influences their biological activity.[1]

The synthesis of 1,3,5-thiadiazine derivatives is often achieved through multicomponent reactions, offering a high degree of molecular diversity from readily available starting materials. A common synthetic route involves the reaction of an appropriate amine with carbon disulfide, followed by cyclocondensation with formaldehyde and a second amine or amino acid.[2] This synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, underscores the significance of the 1,3,5-thiadiazine scaffold in contemporary chemical biology.

A Spectrum of Biological Activities: From Microbes to Mammalian Cells

The versatility of the 1,3,5-thiadiazine core is reflected in the broad spectrum of biological activities its derivatives have been shown to possess. These activities span from potent antimicrobial effects to promising anticancer, antiviral, and even agricultural applications.

Antimicrobial Prowess: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains represents a critical global health threat. 1,3,5-Thiadiazine derivatives have demonstrated significant potential as a source of new antimicrobial agents.

Antibacterial Activity: Numerous studies have reported the antibacterial activity of 1,3,5-thiadiazine derivatives against both Gram-positive and Gram-negative bacteria.[3] For instance, a series of 2,6-diphenylimino-4-(substituted)-benzylidene amino-1,3,5-thiadiazines have been synthesized and shown to be active against various microorganisms. The mechanism of antibacterial action is often attributed to the disruption of essential cellular processes in bacteria.

Antifungal Activity: Fungal infections, particularly in immunocompromised individuals, are a growing concern. 1,3,5-Thiadiazine derivatives have exhibited notable antifungal activity against a range of pathogenic fungi, including Candida albicans and Trichophyton mentagrophytes.[3][4] Some derivatives have displayed minimum inhibitory concentration (MIC) values below 2 micrograms/mL against Trichophyton mentagrophytes.[3] The introduction of polar groups, such as those derived from glycine and glycinamide, at the N3 or N5 positions has been explored to enhance antifungal efficacy.[4]

The combination of the 1,3,5-thiadiazine-2-thione moiety with a 1,3,4-thiadiazole group has led to the development of novel derivatives with significant antimicrobial effects against phytopathogenic bacteria and fungi.[5][6] One such compound, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, displayed antibacterial effects against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae that were superior to the commercial bactericide thiodiazole-copper.[5][6]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents with improved selectivity and reduced side effects is a major focus of cancer research. The 1,3,5-thiadiazine scaffold has been investigated as a template for the design of new anticancer drugs. Although much of the research in this area has focused on the isomeric 1,3,5-triazines, the potential of 1,3,5-thiadiazines is also being explored.[7][8][9][10][11] The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular pathways involved in cancer cell proliferation and survival. For instance, some 1,3,5-triazine derivatives have been shown to inhibit epidermal growth factor receptor-tyrosine kinase (EGFR-TK), a key target in cancer therapy.[7]

Antiviral Activity: A Frontier in Drug Discovery

While less explored than their antimicrobial and anticancer properties, some 1,3,5-thiadiazine and related triazine derivatives have shown promise as antiviral agents.[12][13][14] For example, certain 1,3-thiazine derivatives have demonstrated activity against Herpes simplex virus type 1 (HSV-1).[12] The development of novel antiviral agents is of paramount importance, and the 1,3,5-thiadiazine scaffold represents a potential starting point for the discovery of new viral inhibitors.

Agricultural Applications: Protecting Crops from Pests and Diseases

Beyond their medicinal applications, 1,3,5-thiadiazine derivatives have found utility in agriculture as fungicides, nematicides, and insecticides.[6][15][16][17] Dazomet, a well-known soil fumigant containing the 1,3,5-thiadiazine-2-thione moiety, is used to control soil-borne fungal pathogens, nematodes, and weeds.[6][15] The combination of the 1,3,5-thiadiazine-2-thione fragment with a hydrazide substructure has yielded novel compounds with impressive fungicidal activity against phytopathogenic fungi like Rhizoctonia solani.[15] Furthermore, recent studies have explored 1,3,4-thiadiazine and thiadiazole derivatives as insect growth regulator analogues against pests like Spodoptera littoralis.[16][17]

Unraveling the Mechanism: Structure-Activity Relationships and In Silico Insights

The biological activity of 1,3,5-thiadiazine derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the physicochemical properties of 1,3,5-thiadiazine derivatives with their biological activities.[18][19][20][21] These studies have revealed that factors such as the nature and position of substituents on the thiadiazine ring play a critical role in determining their antimicrobial and other biological effects. For instance, a QSAR study on a series of 3-allyl-5-substituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones showed that their antifungal activity was correlated with physicochemical descriptors of the substituents at the N-5 position.[18]

Molecular docking and molecular dynamics simulations have also been utilized to gain insights into the binding mechanisms of these compounds with their biological targets.[16][17][22] These computational approaches can help in identifying key interactions between the ligand and the active site of a protein, thereby guiding the design of more effective inhibitors.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 1,3,5-thiadiazine derivatives.

General Synthetic Protocol for 3,5-Disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones

This protocol is a widely used method for the synthesis of the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold.[2]

Step 1: Formation of the Dithiocarbamate Salt

-

Dissolve the primary amine (1 equivalent) in a suitable solvent (e.g., ethanol).

-

Add carbon disulfide (1 equivalent) dropwise to the solution at room temperature.

-

Add a solution of potassium hydroxide (1 equivalent) in the same solvent.

-

Stir the reaction mixture for 1-2 hours at room temperature. The formation of the dithiocarbamate potassium salt is often indicated by a color change or precipitation.

Step 2: Cyclocondensation

-

To the solution containing the dithiocarbamate salt, add an aqueous solution of formaldehyde (1 equivalent).

-

Add a solution of the second amine or amino acid (1 equivalent) in a suitable solvent.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removal of the solvent.

-

Purify the crude product by recrystallization or column chromatography.

Diagram: General Synthetic Workflow for THTT Derivatives

Caption: Synthetic pathway for 3,5-disubstituted THTT derivatives.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Step 1: Preparation of Inoculum

-

Culture the microbial strain (bacterial or fungal) on an appropriate agar medium overnight at the optimal growth temperature.

-

Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the standardized inoculum in the appropriate broth to achieve the final desired concentration in the microtiter plate (typically 5 x 10^5 CFU/mL for bacteria).

Step 2: Preparation of Compound Dilutions

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium.

Step 3: Inoculation and Incubation

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive (inoculum without compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

Step 4: Determination of MIC

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Diagram: Broth Microdilution Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following table summarizes the antimicrobial activity of selected 1,3,5-thiadiazine derivatives against various pathogens.

| Compound ID | Target Organism | Activity (MIC in µg/mL) | Reference |

| 1b-d, h, j | Trichophyton mentagrophytes | < 2 | [3] |

| 1c, e, g, h | Staphylococcus aureus | Active (inhibition zone) | [3] |

| 8a | Xanthomonas oryzae pv. oryzae | 56% inhibition at 100 µg/mL | [5][6] |

| 8a | Rhizoctonia solani | EC50 = 33.70 | [5][6] |

| 4f | Herpes Simplex Virus-2 (HSV-2) | IC50 = 30.00 | [23] |

Conclusion and Future Perspectives

The 1,3,5-thiadiazine scaffold has firmly established itself as a versatile and privileged structure in the fields of medicinal and agricultural chemistry. The diverse range of biological activities, including antimicrobial, anticancer, antiviral, and insecticidal properties, highlights the immense potential of its derivatives. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action of bioactive 1,3,5-thiadiazine derivatives is crucial for rational drug design and optimization.

-

Expansion of Biological Screening: Exploring the activity of these compounds against a wider range of biological targets, including emerging pathogens and different cancer cell lines, could uncover new therapeutic applications.

-

Development of More Predictive In Silico Models: Refining QSAR and molecular modeling techniques will enable more accurate prediction of the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel derivatives, thereby accelerating the drug discovery process.

-

Combinatorial Chemistry and High-Throughput Screening: Leveraging modern synthetic and screening technologies will facilitate the rapid identification of lead compounds with improved potency and selectivity.

References

-

Chande, M. S., & Dravid, R. N. (1982). Synthesis of new 1,3,5-thiadiazine and 1,3,5-triazine derivatives and their antimicrobial activity. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(4), 351-357. [Link]

-

Pandey, V. K., Gupta, V. D., & Trivedi, M. (2005). Synthesis and antimicrobial activity of 1,3,5-thiadiazines and their isomerism into 1,3,5-triazines. Indian Journal of Chemistry - Section B, 44(1), 198-201. [Link]

-

Han, W. T., & Trepanier, D. L. (1983). Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones. Journal of Medicinal Chemistry, 26(10), 1438-1442. [Link]

-

Yan, X., Wang, K., Zhang, H., Liu, X., & Fan, Z. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7598. [Link]

-

Yan, X., Wang, K., Zhang, H., Liu, X., & Fan, Z. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7598. [Link]

-

Coro, J., Bettiol, J. L., & Rodriguez, H. (2012). Thiadiazines, N,N-Heterocycles of Biological Relevance. Mini-Reviews in Organic Chemistry, 9(2), 166-177. [Link]

-

Coro, J., Bettiol, J. L., & Rodriguez, H. (2011). Thiadiazine Derivatives as Antiprotozoal New Drugs. Current Medicinal Chemistry, 18(34), 5275-5284. [Link]

-

Al-Rashood, S. T., Aboldahab, I. A., Nagi, M. N., Abou-Auda, H. S., Al-Mohizea, A. M., Al-Obaid, A. M., ... & Abdel-Aziz, A. A. M. (2016). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology Letters, 12(5), 4023-4032. [Link]

-

Verma, A., & Saraf, S. K. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry, 14(2), 46. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Hafez, A. A. M., & El-Shorbagi, A. N. A. (2017). Design and Synthesis of 1,2,4-Triazolo[3,2-b]-1,3,5-thiadiazine Derivatives as a Novel Template for Analgesic/Anti-Inflammatory Activity. Archiv der Pharmazie, 350(7), 1700062. [Link]

-

Hayallah, A. M., Aboutabl, M. A., El-Shorbagi, A. N. A., & El-Kerdawy, M. M. (2002). Synthesis and quantitative structure activity relationship (QSAR) study of new 3-allyl-5-substituted-3,4,5,6-tetrarydro-2H-1,3,5-thiadiazine-2-thiones of a potential antimicrobial activity. Bollettino Chimico Farmaceutico, 141(5), 384-393. [Link]

-

El-Shorbagi, A. N. A. (2006). 1,3,5-Oxadiazines and 1,3,5-Thiadiazines. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 649-698). Elsevier. [Link]

-

Begum, S., Begum, A., Sujatha, D., & Bharathi, K. (2016). Therapeutic Utility of 1, 3-Thiazines-Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. [Link]

-

Sharma, P. C., & Kumar, A. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives, 3(3). [Link]

-

Wang, K., Yan, X., Zhang, H., Liu, X., & Fan, Z. (2019). Novel 1, 3, 5-thiadiazine-2-thione derivatives containing a hydrazide moiety: Design, synthesis and bioactive evaluation against phytopathogenic fungi in vitro and in vivo. Molecules, 24(14), 2659. [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2016). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 8(19), 30-41. [Link]

-

Brullo, C., Musumeci, F., & Schenone, S. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 424-445. [Link]

-

Szychowski, K. A., Gmiński, J., & Wesołowska, O. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences, 26(11), 5987. [Link]

-

El-Shorbagi, A. N. A., El-Sharkawy, M. A., & Entrena, A. (2009). Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 722-729. [Link]

-

Wang, S. F., Li, Y. Q., Wei, Z. P., Zhang, Y. B., & Wang, Q. M. (2011). Synthesis and antiviral activity of novel 1,3,4-thiadiazine derivatives. Chemical & Pharmaceutical Bulletin, 59(8), 1016-1020. [Link]

-

El-Shorbagi, A. N. A., El-Gendy, Z., & Abbas, S. E. (2002). New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents. Archiv der Pharmazie, 335(9), 419-425. [Link]

-

Arshad, M., Bhat, A. R., & Pokharel, S. (2025). Exploring the antimicrobial properties of synthetic tetrahydro-2 H -1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial studies. RSC Advances, 15(48), 34654-34666. [Link]

-

Ramalakshmi, N., Manimegalai, P., Bhandare, R. R., Shahana, S., & P, K. (2021). 2D-Quantitative structure activity relationship (QSAR) modeling, docking studies, synthesis and in-vitro evaluation of 1,3,4-thiadiazole tethered coumarin derivatives as antiproliferative agents. Journal of Molecular Structure, 1236, 130298. [Link]

-

Sharma, A., & Kumar, V. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(23), 8505. [Link]

-

Li, J., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2020). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 28(1), 115206. [Link]

-

Li, Q., Li, H., & Liu, Z. (2019). Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives. Letters in Drug Design & Discovery, 16(8), 917-924. [Link]

-

El-Shorbagi, A. N. A., El-Sharkawy, M. A., & Entrena, A. (2009). Quantitative structure–activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 722-729. [Link]

-

Tkachuk, A. V., Tkachuk, V. M., & Lesyk, R. B. (2022). Novel[5][24]triazolo[3,4-b][3][5][24]thiadiazine and[5][24]triazolo[3,4-b][3][5][24]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 27(22), 7935. [Link]

-

Becerra-Figueroa, R. G., & Doerksen, R. J. (2020). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. International Journal of Molecular Sciences, 22(1), 185. [Link]

-

Patel, M. B., & Patel, D. J. (2012). Synthesis and antimicrobial activity of novel 1,3,4-thiadiazine derivatives. Der Pharma Chemica, 4(5), 1896-1903. [Link]

-

Gobouri, A. A., Al-Sheikh, M. A., & El-Metwaly, N. M. (2024). Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis. Journal of Agricultural and Food Chemistry. [Link]

-

Coro, J., Bettiol, J. L., & Rodriguez, H. (2012). Thiadiazines, N,N-Heterocycles of Biological Relevance. Mini-Reviews in Organic Chemistry, 9(2), 166-177. [Link]

-

Gobouri, A. A., Al-Sheikh, M. A., & El-Metwaly, N. M. (2024). Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis. Journal of Agricultural and Food Chemistry. [Link]

-

Asif, M. (2021). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia, 1(3), 693-718. [Link]

Sources

- 1. Thiadiazines, N,N-Heterocycles of Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiadiazine Derivatives as Antiprotozoal New Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. saudijournals.com [saudijournals.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. ccspublishing.org.cn [ccspublishing.org.cn]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds | MDPI [mdpi.com]

- 22. Exploring the antimicrobial properties of synthetic tetrahydro-2 H -1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05994A [pubs.rsc.org]

- 23. Synthesis and antiviral activity of novel 1,3,4-thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ias.ac.in [ias.ac.in]

Navigating the Landscape of 1,3,5-Thiadiazines: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Therapeutic Potential of 1,3,5-Thiadiazine Derivatives

Senior Application Scientist Editorial: Initial literature exploration for the specific entity, 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine, revealed a significant gap in dedicated research. To provide a valuable and scientifically robust technical guide for researchers in drug development, we have broadened the scope to the core 1,3,5-thiadiazine scaffold. This pivot allows for a comprehensive examination of a class of compounds with a rich history and a diverse range of documented biological activities, offering a more impactful resource for scientific inquiry.

Introduction: The 1,3,5-Thiadiazine Core - A Scaffold of Versatility

The 1,3,5-thiadiazine ring system, a six-membered heterocycle containing one sulfur and two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Derivatives of this core structure have garnered significant attention due to their broad spectrum of pharmacological activities. These compounds have been investigated for their potential as antimicrobial, antifungal, antiprotozoal, and even anticancer agents.[1][2] The versatility of the 1,3,5-thiadiazine scaffold lies in the ability to introduce a wide array of substituents at various positions on the ring, allowing for the fine-tuning of their physicochemical properties and biological targets. This guide will delve into the fundamental aspects of 1,3,5-thiadiazine chemistry, from their synthesis to their biological evaluation, providing researchers with a solid foundation for further exploration.

Synthetic Strategies: Constructing the 1,3,5-Thiadiazine Ring

The synthesis of 1,3,5-thiadiazine derivatives often involves the condensation of primary amines, formaldehyde, and a sulfur source, typically carbon disulfide. This classical approach provides a straightforward route to the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold, a key intermediate for further functionalization.[1][3] The nature of the N-substituents plays a crucial role in determining the overall biological activity and cytotoxicity profile of the resulting compounds.[3]

General Synthetic Workflow for 3,5-Disubstituted Tetrahydro-2H-1,3,5-thiadiazine-2-thiones (mono-THTTs)

A common and effective method for the synthesis of mono-THTT derivatives is outlined below. This multi-step process allows for the introduction of diverse functionalities, which is critical for developing structure-activity relationships (SAR).

Caption: General synthetic scheme for 3,5-disubstituted THTTs.

Physicochemical Properties and Structural Characterization

The physicochemical properties of 1,3,5-thiadiazine derivatives, such as solubility, lipophilicity, and stability, are highly dependent on the nature of their substituents. These properties are critical for their pharmacokinetic and pharmacodynamic profiles. Characterization of these compounds typically involves a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the presence of the thiadiazine ring, and identifying the positions of the substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule, such as C=S (thione) and N-H bonds.

-

X-ray Crystallography: For crystalline compounds, X-ray diffraction analysis provides unambiguous confirmation of the three-dimensional structure.

A Spectrum of Biological Activities: From Microbes to Protozoa

The 1,3,5-thiadiazine scaffold has been a fruitful source of compounds with a wide range of biological activities. The following sections highlight some of the key therapeutic areas where these derivatives have shown promise.

Antimicrobial and Antifungal Activity

Several 1,3,5-thiadiazine derivatives have demonstrated significant activity against various bacterial and fungal strains.[2][4] For instance, certain novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group have exhibited notable antibacterial effects against plant pathogens like Xanthomonas oryzae.[4] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antiprotozoal Activity

Derivatives of the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold have received considerable attention for their potential as antiprotozoal agents.[1][3] These compounds have been evaluated against various parasitic protozoa, including Leishmania and Trypanosoma species, which are responsible for debilitating tropical diseases.[1] The activity of these compounds suggests they could be promising leads for the development of new treatments for leishmaniasis and other parasitic infections.[1]

| Compound Class | Target Organism | Observed Activity | Reference |

| Mono-THTT derivatives | Leishmania amazonensis | Inhibition of amastigote growth | [1] |

| Bis-THTT derivatives | Various fungi and protozoa | Antifungal and antiprotozoal activity | [1] |

| 1,3,5-Thiadiazine-2-thiones | Xanthomonas oryzae | Antibacterial effects | [4] |

Experimental Protocol: Synthesis of a Representative 3,5-Disubstituted Tetrahydro-2H-1,3,5-thiadiazine-2-thione

The following is a generalized, step-by-step methodology for the synthesis of a mono-THTT derivative, based on established literature procedures.[1][3]

Objective: To synthesize a 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione derivative.

Materials:

-

Primary amine (e.g., aniline)

-

Carbon disulfide (CS₂)

-

Aqueous ammonia (or other suitable base)

-

Formaldehyde solution (37%)

-

Second primary amine (e.g., p-chloroaniline)

-

Ethanol

-

Standard laboratory glassware and equipment

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

Dissolve the first primary amine (1 equivalent) in ethanol in a flask placed in an ice bath.

-

Slowly add carbon disulfide (1 equivalent) to the cooled solution with constant stirring.

-

Add aqueous ammonia (1 equivalent) dropwise to the reaction mixture.

-

Continue stirring in the ice bath for 30-60 minutes. The formation of a precipitate indicates the formation of the dithiocarbamate salt.

-

-

Cyclocondensation Reaction:

-

To the suspension of the dithiocarbamate salt, add an aqueous solution of formaldehyde (1 equivalent).

-

Add the second primary amine (1 equivalent) to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

-

Isolation and Purification:

-

The solid product is collected by filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione.

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed using the analytical techniques described in the "Physicochemical Properties and Structural Characterization" section (NMR, MS, IR).

Future Directions and Conclusion

The 1,3,5-thiadiazine scaffold continues to be an area of active research in the quest for new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the relative ease of their synthesis and modification, make them attractive candidates for drug discovery programs. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The exploration of this versatile heterocyclic system holds significant promise for the development of new treatments for a variety of diseases.

References

- Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95.

- Coro, J., et al. (2011). Thiadiazine Derivatives as Antiprotozoal New Drugs. The Open Medicinal Chemistry Journal, 5, 51-60.

- Wang, B., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1461-1469.

- Mao, D., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581.

- Bermello, J. C., et al. (2011). Thiadiazine Derivatives as Antiprotozoal New Drugs. The Open Medicinal Chemistry Journal, 5, 51-60.

Sources

- 1. Thiadiazine Derivatives as Antiprotozoal New Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiadiazine Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of novel thiadiazine compounds. Moving beyond a simple recitation of methods, this document elucidates the chemical logic behind synthetic choices, provides a field-proven master protocol, and explores the structure-activity relationships that drive the discovery of new therapeutic agents.

Preamble: The Thiadiazine Scaffold - A Versatile Core in Medicinal Chemistry

Thiadiazines are a class of six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms within the ring.[1][2] The arrangement of these heteroatoms gives rise to several isomeric forms, including 1,2,4-, 1,3,4-, and 1,3,5-thiadiazines, each with a unique electronic distribution and three-dimensional shape.[3][4] This structural versatility is the foundation of their chemical and biological diversity.

The significance of the thiadiazine nucleus lies in its prevalence in compounds exhibiting a wide spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[2][5][6] The N-C-S linkage is a key pharmacophore, and the ability to readily synthesize diverse derivatives makes the thiadiazine scaffold a privileged structure in modern drug discovery.[2]

Caption: Common isomeric forms of the thiadiazine ring.

Section 1: Foundational Synthetic Principles

The most robust and widely adopted strategy for constructing the 1,3,4-thiadiazine core is the cyclocondensation reaction between a key intermediate bearing a thioamide or thiosemicarbazide functionality and an α-halocarbonyl compound.[1][7][8] This approach is valued for its reliability and the commercial availability of diverse starting materials.

Causality of the Core Reaction:

The underlying mechanism involves two key steps:

-

S-Alkylation: The sulfur atom of the thiosemicarbazide, being a soft and potent nucleophile, preferentially attacks the electrophilic carbon of the α-halocarbonyl compound (e.g., a phenacyl bromide). This initial step forms a non-cyclic thioether intermediate.

-

Intramolecular Cyclization: Subsequent intramolecular condensation between a nitrogen atom of the thiosemicarbazide moiety and the carbonyl group, followed by dehydration, leads to the formation of the stable six-membered thiadiazine ring.

The choice of base and solvent is critical. A mild inorganic base, such as potassium carbonate, is often employed to facilitate the initial S-alkylation without promoting self-condensation or decomposition of the starting materials.[9] Anhydrous ethanol is a common solvent as it effectively solubilizes the reactants and facilitates the reaction under reflux conditions.[2][7]

Caption: Core principle of fused thiadiazine synthesis.

Section 2: Master Protocol - Synthesis of a Fused[1][2][5]Triazolo[3,4-b][1][5][10]thiadiazine System

This section provides a detailed, self-validating protocol for the synthesis of a 3-methyl-6-phenyl-5H-[1][2][5]triazolo[3,4-b][1][5][10]thiadiazine, a representative member of a biologically significant class of thiadiazines.[9]

Materials and Reagents:

-

3-Methyl-4-amino-5-mercapto-1,2,4-triazole

-

2-Bromo-1-phenylethanone (Phenacyl bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Absolute Ethanol

-

Deionized Water

-

Silica Gel for Thin Layer Chromatography (TLC)

-

Ethyl Acetate/Hexane mixture (for TLC mobile phase)

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-methyl-4-amino-5-mercapto-1,2,4-triazole (1.30 g, 0.01 mol), 2-bromo-1-phenylethanone (1.99 g, 0.01 mol), and anhydrous potassium carbonate (1.38 g, 0.01 mol) in absolute ethanol (30 mL).[9]

-

Scientist's Note: The use of anhydrous K₂CO₃ is crucial as it acts as a non-nucleophilic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Ethanol is an excellent choice of solvent for its ability to dissolve the reactants and its suitable boiling point for reflux.

-

-

Reaction Execution: Heat the mixture to reflux with continuous stirring. The progress of the reaction should be monitored every 30 minutes using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-4 hours, as indicated by the consumption of the starting materials.[9]

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of crushed ice with gentle stirring.[9] A solid precipitate will form.

-

Scientist's Note: Quenching the reaction in ice-cold water serves two purposes: it stops the reaction and precipitates the organic product, which has low solubility in water, while the inorganic salts (KBr, excess K₂CO₃) remain in the aqueous phase.

-

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining inorganic impurities. The crude product can be purified by recrystallization from ethanol to yield the final compound as a crystalline solid.[9]

Protocol Validation and Characterization:

-

TLC Analysis: A successful reaction will show the disappearance of starting material spots and the appearance of a new, single product spot with a different Rf value.

-

Melting Point: The purified product should have a sharp and defined melting point, which can be compared to literature values.

-

Spectroscopic Analysis:

-

¹H NMR: Expect to see characteristic peaks for the aromatic protons of the phenyl ring, the methylene protons of the thiadiazine ring, and the methyl protons of the triazole ring.

-

FT-IR: Look for the absence of a C=O stretch (from phenacyl bromide) and the presence of C=N and C-S stretching frequencies.

-

Mass Spectrometry: The molecular ion peak [M]+ should correspond to the calculated molecular weight of the target compound.

-

Caption: Step-by-step workflow for thiadiazine synthesis.

Section 3: Diversification of the Core - Advanced Synthetic Strategies

To accelerate the discovery process and access novel chemical space, modern synthetic methodologies are often employed.

| Synthetic Methodology | Core Principle | Advantages | Key Reference(s) |

| Multi-Component Reactions (MCRs) | Three or more reactants are combined in a one-pot reaction to form the final product, which incorporates portions of all reactants. | High atom economy, operational simplicity, rapid generation of molecular diversity, reduced waste. | [6][11] |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time. | Increased reaction rates, higher yields, improved purity, suitable for high-throughput synthesis. | [10][12] |

| Solid-Phase Synthesis | One of the starting materials is attached to a solid support (polymeric resin), allowing for simplified purification by simple filtration. | Ideal for creating large libraries of compounds for screening, simplified work-up and purification. | [5][13] |

These advanced methods, particularly MCRs and microwave-assisted synthesis, align with the principles of green chemistry by saving time and energy and reducing solvent usage.[10][11]

Section 4: From Molecule to Medicine - Structure-Activity Relationships (SAR)

The biological activity of thiadiazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these Structure-Activity Relationships (SAR) is paramount for designing more potent and selective drug candidates.

Key SAR Insights:

-

N-Substituents: The chemical nature of substituents on the nitrogen atoms of the thiadiazine ring significantly influences the compound's lipophilicity and overall activity. Attaching moieties like amino acids or peptides can create prodrugs with enhanced cellular uptake.[5]

-

Aromatic Substituents: For derivatives containing aromatic rings (e.g., the 6-phenyl group in the master protocol), the presence of electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (-OCH₃) can modulate the electronic properties of the entire molecule, impacting its interaction with biological targets.[1][14] For instance, halogenated phenyl rings are common in potent antimicrobial and anticancer agents.[1]

-

Fused Ring Systems: Fusing the thiadiazine ring with other heterocyclic systems, such as triazoles or imidazoles, often results in compounds with enhanced and sometimes novel biological activities due to the creation of a more rigid, planar structure that can fit into specific enzyme active sites or receptor pockets.[1][15]

Caption: Key regions for Structure-Activity Relationship (SAR) studies. (Note: A chemical structure image would replace the placeholder in a final document).

Section 5: Future Horizons

The field of thiadiazine chemistry continues to evolve, driven by the persistent need for new therapeutic agents. Future research will likely focus on several key areas:

-

Target-Specific Design: Moving from broad screening to the rational design of thiadiazine derivatives that selectively inhibit specific enzymes or receptors implicated in diseases like cancer or multi-drug resistant infections.

-

Exploration of Underexplored Isomers: While 1,3,4-thiadiazines are well-studied, other isomers remain less explored and may offer novel biological activities.[3]

-

Sustainable Synthesis: The broader adoption of green chemistry principles, such as catalyst-free multi-component reactions and the use of environmentally benign solvents, will be crucial for the large-scale and sustainable production of these valuable compounds.[6][11]

By integrating classical synthetic wisdom with modern technologies and a deep understanding of structure-activity relationships, the thiadiazine scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.

References

- Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). Biointerface Research in Applied Chemistry.

- Review on Synthetic Strategies of 1,3,4-thiadiazine and its biological activities. (2026).

- Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review. (2024). Banasthali Vidyapith.

-

Thiadiazines, N,N-Heterocycles of Biological Relevance. (2012). Molecules. [Link]

-

Synthesis and Biological Activities of Some 1, 3, 4-thiadiazine Derivatives. DergiPark. [Link]

-

Synthesis and antimicrobial activity of novel 1,3,4-thiadiazine derivatives. (2013). Der Pharma Chemica. [Link]

-

Design and Synthesis of Some New 1,3,4-Thiadiazines with Coumarin Moieties and Their Antioxidative and Antifungal Activity. (2014). Molecules. [Link]

-

Recent advances in the synthesis of thiadiazine derivatives through multicomponent reactions. (2025). Taylor & Francis Online. [Link]

-

Recent advances in the synthesis of thiadiazine derivatives through multicomponent reactions. (2025). Taylor & Francis Online. [Link]

-

Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. (2024). MDPI. [Link]

-

Review on Synthetic Strategies for 1,2,4- Thiadiazines and its Biological Activity. (2025). ResearchGate. [Link]

-

Structure-activity relationships of thiadiazole agonists of the human secretin receptor. (2024). SLAS Discovery. [Link]

-

Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Journal of Pharmaceutical Research International. [Link]

-

Thiadiazines, N,N-Heterocycles of Biological Relevance. (2012). ResearchGate. [Link]

-

STUDIES IN CHEMISTRY OF THIAZINE CONTAINING BIOACTIVE HETEROCYCLIC COMPOUNDS: A REVIEW. (2015). International Journal of Creative Research Thoughts. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]

- 5. Thiadiazines, N,N-Heterocycles of Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mdpi.com [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review - Ratan - Current Pharmaceutical Biotechnology [rjsocmed.com]

- 11. tandfonline.com [tandfonline.com]

- 12. nanobioletters.com [nanobioletters.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Architecting 4H-1,3,5-Thiadiazines: A Comprehensive Guide to Physical Properties, Chemical Reactivity, and Synthesis

Executive Summary

As a Senior Application Scientist in drug development and materials chemistry, I frequently encounter the need for versatile heterocyclic scaffolds. Substituted 4H-1,3,5-thiadiazines represent a highly privileged class of compounds characterized by a six-membered ring containing two nitrogen atoms and one sulfur atom. Their unique structural topology makes them invaluable in agrochemicals (e.g., Dazomet)[1], prodrug design, and antimicrobial therapies[2]. This whitepaper provides a rigorous, causality-driven exploration of their physical and chemical properties, supported by self-validating experimental protocols.

Structural and Physical Properties

Crystallographic Profiling and Conformation

The physical behavior of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazines is heavily dictated by their 3D conformation. X-ray crystallographic analysis, corroborated by semiempirical AM1 and ab initio HF/3-21G* calculations, reveals that these molecules predominantly adopt a favorable "envelope" conformation[2]. In this state, the N5 atom lies out of the main coplanar ring structure[2]. This specific geometric puckering is critical because it dictates the steric accessibility of the nitrogen lone pairs, directly influencing the molecule's solubility, receptor-binding affinity, and reactivity. Nuclear Overhauser Effect (NOE) experiments confirm that this envelope conformer is maintained not just in the solid state, but also in solution[2].

Quantitative Physical Data

The physical properties of 1,3,5-thiadiazines vary significantly based on their substituents. For instance, the agrochemical Dazomet (3,5-dimethyl-1,3,5-thiadiazine-2-thione) is a crystalline solid that decomposes near its melting point due to the thermal lability of the thiocarbonyl linkage[1]. Table 1 summarizes the key physical parameters of representative derivatives.

Table 1: Physical and Spectral Properties of Representative 1,3,5-Thiadiazines

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | LogP | Key Spectral Marker (IR) |

| Dazomet [3] | 162.3 | 104–105 (dec.) | 1.30 | 0.63 | 1255 cm⁻¹ (C=S) |

| 1,3,5-Thiadiazine-3,5-diethanol [4] | 192.28 | N/A | 1.20 | 0.54 | N/A |

| 6-(dipropan-2-ylamino)-4-(4-nitrophenyl)-2H-1,3,5-thiadiazine-2-thione [5] | 384.35 | 129–130 | N/A | N/A | 1281 cm⁻¹ (C–N), 1255 cm⁻¹ (C=S) |

Chemical Properties and Reactivity Mechanisms

Halogen Bonding Proclivity

A fascinating chemical property of the sp³ hybridized sulfur atom in tetrahydro-4H-thiopyran-4-one and 1,3,5-thiadiazine derivatives is its proclivity to act as a halogen bond acceptor[6]. When co-crystallized with halogen-bond-donor molecules (e.g., 1,4-diiodotetrafluorobenzene), the sulfur atom engages in bifurcated I···S···I interactions[6]. This supramolecular synthon formation is highly advantageous for crystal engineering and optimizing the solid-state stability of thiadiazine-based active pharmaceutical ingredients (APIs)[7].

Hydrolytic Stability and Prodrug Potential

In drug development, 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT) are heavily investigated as prodrugs for peptide delivery[2]. Their chemical degradation is strictly pH-dependent. High-performance liquid chromatography (HPLC) profiling reveals that these compounds exhibit high acid-stability but undergo specific base-catalyzed degradation in aqueous buffers[2]. Furthermore, enzymatic hydrolysis in human serum provides an advantageous range of half-lives ( t1/2 ), allowing formulation scientists to precisely control the onset and duration of the drug's action[2].

Synthesis via Double Mannich-Type Condensation

The most robust route to architecting 1,3,5-thiadiazines is the double Mannich-type condensation[8]. This involves the reaction of primary amines, formaldehyde, and a sulfur source (such as carbon disulfide or hydrogen sulfide)[2]. While some complex pyrido-fused thiadiazines can be synthesized without a catalyst[8], standard one-pot syntheses often utilize phase-transfer catalysts to bridge aqueous and organic phases[5].

Fig 1. Double Mannich-type condensation mechanism for 4H-1,3,5-thiadiazine synthesis.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (causality) and an internal check to prevent downstream failures.

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 4H-1,3,5-Thiadiazine-2-thiones

Reference Grounding: Adapted from phase-transfer catalyzed methodologies[5].

Step 1: Dithiocarbamate Formation

-

Action: Suspend ammonium thiocyanate (0.01 mol) or a primary amine in 50 mL of anhydrous acetone. Add carbon disulfide dropwise under basic conditions.

-

Causality: The nucleophilic amine attacks the electrophilic carbon of CS₂, forming a dithiocarbamate intermediate. Acetone is chosen as an aprotic polar solvent to keep the intermediate solvated without quenching the nucleophile.

Step 2: Catalyzed Condensation

-

Action: Add 0.3 mol % tetrabutylammonium bromide (TBAB) as a phase transfer catalyst[5]. Introduce formaldehyde solution dropwise while maintaining the temperature between 0–5 °C.

-

Causality: Formaldehyde acts as the bridging electrophile. Dropwise addition at low temperatures is critical; it prevents the runaway exothermic polymerization of formaldehyde and kinetically favors the cyclization into the thermodynamically stable 6-membered thiadiazine ring. TBAB facilitates the interaction between the aqueous formaldehyde and the organic dithiocarbamate.

Step 3: Isolation and Purification

-

Action: Pour the reaction mixture into five times its volume of cold water. Filter the resulting precipitate and recrystallize from an ethanol-dichloromethane mixture (1:2)[5].

-

Self-Validation: The crude product must precipitate immediately upon aqueous quenching. If an oil forms, it indicates incomplete cyclization or formaldehyde polymerization. Successful recrystallization should yield sharp melting points (e.g., 129–130 °C for specific derivatives)[5], serving as an immediate physical validation of purity before spectroscopic analysis.

Fig 2. Self-validating experimental workflow for thiadiazine synthesis and characterization.

Protocol 2: Self-Validating Hydrolytic Stability Assay (HPLC)

Reference Grounding: Pharmacokinetic profiling of THTT prodrugs[2].

-

Action: Prepare a 1 mg/mL stock of the synthesized 1,3,5-thiadiazine in acetonitrile. Spike into aqueous phosphate buffers ranging from pH 1.2 to 7.4. Analyze via HPLC using a Diode Array Detector (DAD) at t=0,1,2,4,and 24 hours.

-

Causality & Self-Validation: 1,3,5-thiadiazines are base-sensitive[2]. By utilizing a DAD alongside mass spectrometry, any co-eluting degradation products are differentiated by their distinct chromophoric shifts. The system validates itself via mass balance: the sum of the integral areas of the parent compound and the degradation products at t=24 must equal the initial parent integral at t=0 . A loss of total area indicates that degradation products are either precipitating out of solution or irreversibly binding to the column matrix, prompting an immediate solvent system recalibration.

Conclusion

Substituted 4H-1,3,5-thiadiazines are highly tunable scaffolds. By understanding the causality behind their envelope conformation[2], halogen bonding capabilities[6], and pH-dependent hydrolysis[2], researchers can rationally design these molecules for targeted applications ranging from agricultural fungicides[1] to advanced prodrug systems. Strict adherence to self-validating synthetic protocols ensures the reproducible generation of these complex heterocycles.

References

-

Synthesis, Crystal Structure Study and Spectroscopic Analysis of Substituted 2,3-dihydro-2-thioxo-4H-1,3,5-thiadiazin-4-ones Source: ResearchGate URL:[Link]

-

Design and Synthesis of Pyrido[2,1-b][1,3,5]thiadiazine Library via Uncatalyzed Mannich-Type Reaction Source: ACS Publications URL:[Link]

-

The Halogen Bonding Proclivity of the sp3 Sulfur Atom as a Halogen Bond Acceptor in Cocrystals of Tetrahydro-4H-thiopyran-4-one and Its Derivatives Source: ACS Publications URL:[Link]

-

DAZOMET: International Chemical Safety Cards (ICSC: 0786) Source: International Labour Organization (ILO) / PubChem URL:[Link]

-

A simple, convenient, and one pot synthetic route for the preparation of 1,3,5-thiadiazines-2-thione heterocyclic compounds and their antifungal activity Source: Taylor & Francis Online URL:[Link]

-

Dazomet | C5H10N2S2 | CID 10788 Source: PubChem (National Institutes of Health) URL:[Link]

-

1,3,5-Thiadiazine-3,5-diethanol | CAS#:391670-27-2 Source: Chemsrc URL:[Link]

Sources

- 1. DAZOMET [training.itcilo.org]

- 2. researchgate.net [researchgate.net]

- 3. Dazomet | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Thiadiazine-3,5-diethanol | CAS#:391670-27-2 | Chemsrc [chemsrc.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Antimicrobial Screening Protocols for 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine

Target Audience: Researchers, Microbiologists, and Preclinical Drug Development Professionals Content Type: Advanced Methodological Guide & Application Protocol

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous exploration of novel chemical scaffolds. Derivatives of the 1,3,5-thiadiazine family have demonstrated potent broad-spectrum antibacterial, antifungal, and antileishmanial activities . This application note details the standardized, self-validating protocols required for the in vitro antimicrobial screening of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine . By combining high-throughput microdilution assays with orthogonal viability readouts, this guide ensures robust, reproducible data generation for preclinical hit-to-lead optimization.

Mechanistic Rationale & Physicochemical Profile

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does before designing an assay. The 4H-1,3,5-thiadiazine core acts as a bioisostere that can interact with vital microbial enzymes, such as reductases essential for cellular metabolism .

The specific addition of 4-chlorophenyl groups at the 2 and 6 positions drastically increases the molecule's lipophilicity (LogP). Causality: This high lipophilicity is not accidental; it is designed to facilitate passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria and the complex cell walls of mycobacteria. Once intracellular, the thiadiazine core exerts its inhibitory effects, leading to metabolic arrest.

Fig 1: Proposed mechanism of action for highly lipophilic 1,3,5-thiadiazine derivatives.

Physicochemical Properties (Target Formulation)

| Property | Value / Characteristic | Experimental Implication |

| Chemical Formula | C21H14Cl2N2S | High molecular weight requires careful solvation. |

| Solubility (Aqueous) | Poor (< 0.1 mg/mL) | Must use 100% DMSO for initial stock solutions. |

| Solubility (Organic) | High in DMSO, DMF | Serial dilutions must maintain DMSO ≤ 1% in final assay. |

| Stability | Stable at room temp | Store stocks at -20°C in amber vials to prevent photodegradation. |

Experimental Workflows & Protocols

To guarantee trustworthiness, every protocol below is designed as a self-validating system . This means internal controls (positive, negative, and vehicle) are built into every microtiter plate to instantly flag false positives (e.g., solvent toxicity) or false negatives (e.g., compound precipitation).

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) using standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to a concentration of 10 mg/mL.

-

Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Causality: Divalent cations (Ca²⁺, Mg²⁺) are critical for stabilizing the bacterial cell membrane. Using unadjusted broth leads to artificially low MIC values, particularly for Pseudomonas species.

-

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB. Ensure the final DMSO concentration in all wells does not exceed 1% (v/v).

-

Causality: DMSO concentrations >1% compromise bacterial membrane integrity, causing solvent-induced toxicity and generating false-positive antimicrobial efficacy.

-

-

Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in CAMHB.

-

Inoculation: Add 50 µL of the diluted inoculum to each well to achieve a final well concentration of 5×105 CFU/mL.

-

Self-Validation Controls:

-

Vehicle Control: CAMHB + 1% DMSO + Bacteria (Ensures DMSO isn't killing the cells).

-

Positive Control: Ciprofloxacin or Amphotericin B (Validates assay sensitivity).

-

Negative Control: CAMHB + Compound (No bacteria; controls for compound auto-turbidity).

-

-

Incubation: Incubate at 37°C for 18–24 hours.

Protocol B: Resazurin Microtiter Assay (REMA) for Viability

Highly lipophilic compounds like 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine often precipitate in aqueous media, creating turbidity that mimics bacterial growth and ruins OD600 absorbance readings.

Step-by-Step Methodology:

-

Following the 24-hour incubation from Protocol A, add 30 µL of a 0.015% aqueous resazurin solution to all wells.

-

Incubate for an additional 2–4 hours at 37°C in the dark.

-

Observation & Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin, which is pink and highly fluorescent.

-

Blue Wells: Dead bacteria (Compound is active).

-

Pink Wells: Live bacteria (Compound is inactive).

-

This orthogonal readout completely bypasses optical interference caused by compound precipitation.

-

Fig 2: High-throughput antimicrobial screening workflow using Resazurin Microtiter Assay.

Protocol C: Minimum Bactericidal Concentration (MBC) & Time-Kill Kinetics

To determine if the compound is merely pausing growth (bacteriostatic) or actively killing the pathogen (bactericidal), plating is required.

Step-by-Step Methodology:

-

MBC Plating: From the MIC assay, identify the lowest concentration well that shows no visible growth (blue in REMA). Aspirate 10 µL from this well and the three wells above it.

-

Plate onto drug-free Tryptic Soy Agar (TSA) plates.

-

Incubate at 37°C for 24 hours.

-

Causality: Plating onto drug-free agar removes the selective pressure of the thiadiazine. If the compound was bacteriostatic, the bacteria will recover and form colonies. If no colonies form (≥99.9% reduction in CFU), the compound is confirmed bactericidal.

-

-

Time-Kill Kinetics: To assess the rate of kill, expose a starting inoculum of 5×105 CFU/mL to 1×, 2×, and 4× the MIC in macrobroth tubes. Extract aliquots at 0, 2, 4, 8, 12, and 24 hours, perform serial dilutions, and plate for CFU counting.

Data Presentation: Expected Screening Profile

When compiling your screening report, quantitative data must be structured to clearly delineate the spectrum of activity. Below is a representative data structure for 1,3,5-thiadiazine derivatives against a standard preclinical panel .

| Microbial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Profile |

| Staphylococcus aureus (ATCC 29213) | Positive | 4.0 | 8.0 | 2 | Bactericidal |

| Enterococcus faecalis (ATCC 29212) | Positive | 8.0 | 32.0 | 4 | Bactericidal |

| Escherichia coli (ATCC 25922) | Negative | 32.0 | >64.0 | >2 | Bacteriostatic |

| Klebsiella pneumoniae (ATCC 700603) | Negative | 64.0 | >64.0 | N/A | Weak Activity |

| Candida albicans (ATCC 10231) | Fungi | 16.0 | 16.0 | 1 | Fungicidal |

Interpretation Note: The lipophilic nature of the bis(4-chlorophenyl) substitutions typically yields stronger efficacy against Gram-positive bacteria and fungi, as the robust efflux pumps and double-membrane architecture of Gram-negative species often expel highly hydrophobic molecules.

References

-

Khan, R., et al. "Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies." RSC Advances, 2025. URL:[Link]

-

Yan, J., et al. "Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group." PeerJ, 2019. URL: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07, 11th Edition. URL:[Link]

Application Note: 1,3,5-Thiadiazines in Agricultural Chemistry: Synthesis, Mechanism, and Pathogen Control

Executive Summary

The 1,3,5-thiadiazine core is a privileged heterocyclic scaffold in agricultural chemistry, renowned for its diverse biological activities, including fungicidal, bactericidal, nematicidal, and herbicidal properties[1]. Historically, commercial formulations such as dazomet (a soil fumigant) and milneb (a broad-spectrum fungicide) have validated the agronomic utility of this pharmacophore[1][2]. Modern agrochemical research focuses on the structural optimization of the 1,3,5-thiadiazine-2-thione moiety—often via the introduction of 1,3,4-thiadiazole or hydrazide fragments—to overcome pathogen resistance and improve environmental safety profiles[1][3]. This application note details the mechanistic pathways, synthetic protocols, and bioassay methodologies required for the development of next-generation 1,3,5-thiadiazine agrochemicals.

Mechanistic Pathways & Mode of Action

The primary mode of action for many 1,3,5-thiadiazines relies on their behavior as pro-drugs. Upon application to moist soil or biological media, the thiadiazine ring undergoes hydrolytic cleavage to release methyl isothiocyanate (MITC)[2]. MITC is a highly reactive, volatile electrophile that readily penetrates the plasma membrane of target phytopathogens. Once intracellular, MITC covalently binds to the nucleophilic sulfhydryl (-SH) groups of essential thiol-containing enzymes (such as succinate dehydrogenase and laccase), leading to irreversible metabolic arrest and subsequent pathogen eradication[2][4].

Fig 1. Degradation of 1,3,5-thiadiazines into MITC and subsequent pathogen enzymatic inhibition.

Synthetic Methodologies: The Double Mannich-Type Condensation

The construction of the 1,3,5-thiadiazine-2-thione ring is most efficiently achieved via a catalyst-free, double Mannich-type multicomponent reaction[5]. This highly atom-economical protocol utilizes inexpensive starting materials—primary amines, carbon disulfide, and formaldehyde—making it highly scalable for agricultural applications[1][5].

Fig 2. One-pot Mannich-type synthetic workflow for 1,3,5-thiadiazine-2-thione derivatives.

Protocol 1: Synthesis of Substituted 1,3,5-Thiadiazine-2-thiones

Objective: To synthesize novel 1,3,5-thiadiazine-2-thiones using a self-validating, one-pot multicomponent reaction.

Step-by-Step Methodology:

-

Dithiocarbamate Formation: Dissolve 100 mmol of the selected primary amine (e.g., phenylamine) in 100 mL of an 18% aqueous potassium hydroxide (KOH) solution. Add 100 mmol of carbon disulfide (CS₂) dropwise to the mixture[1].

-

Causality: The strong alkaline environment deprotonates the amine, enhancing its nucleophilicity for the attack on the electrophilic carbon of CS₂, yielding a stable, water-soluble dithiocarbamate intermediate. The absence of transition-metal catalysts prevents heavy-metal contamination in the final agrochemical product.

-

-

Incubation: Stir the reaction mixture continuously for 4 hours at room temperature (20–25°C)[1].

-

Causality: Extended stirring ensures complete conversion of the primary amine, visually indicated by a color shift from colorless to orange and the precipitation of a white solid intermediate.

-

-

Cyclization (Double Mannich Reaction): Introduce 230 mmol of a 37% formaldehyde solution directly into the reaction vessel. Stir for an additional 1 hour at room temperature[1].

-

Causality: Formaldehyde acts as the bridging electrophile. It reacts with the dithiocarbamate nitrogen and sulfur atoms in a double Mannich-type condensation, effectively closing the six-membered thiadiazine ring.

-

-

Isolation and Purification: Filter the resulting precipitate under vacuum. Wash the crude solid with cold distilled water, followed by recrystallization from an ethanol/water mixture[1].

-

Causality: Recrystallization leverages the differential solubility of the thiadiazine derivative versus unreacted formaldehyde and KOH, yielding a high-purity crystalline product suitable for downstream bioassays.

-

Efficacy Profiling & Quantitative Data

Recent combinatorial optimizations of the 1,3,5-thiadiazine scaffold have yielded derivatives with exceptional potency against notorious agricultural pathogens, often outperforming commercial standards like Carbendazim and Hymexazol[1][3].

Table 1: Comparative Antifungal Efficacy of Substituted 1,3,5-Thiadiazines

| Compound Designation | Structural Modification | Target Phytopathogen | EC₅₀ (μg/mL) | Commercial Standard | Standard EC₅₀ (μg/mL) |

| Compound 8a | 1,3,4-thiadiazole-linked | Rhizoctonia solani | 33.70 | Hymexazol | 67.10 |

| Compound 5b | Hydrazide-linked (4-Cl-Ph) | Rhizoctonia solani | 0.24 | Carbendazim | 0.55 |

| Compound 5b | Hydrazide-linked (4-Cl-Ph) | Botrytis cinerea | 0.85 | Carbendazim | N/A |

| Compound 7a | Hydrazide-linked (4-F-Ph) | Fusarium graminearum | 1.49 | Carbendazim | N/A |